N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide
Overview
Description
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with methyl groups and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole is then alkylated with 3-methylbenzyl chloride under basic conditions to introduce the benzyl group. Finally, the methoxybenzamide moiety is attached through an amide coupling reaction using 3-methoxybenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and benzamide moieties.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Alkylated products at the benzyl position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-phenylurea
- N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide
Uniqueness
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxybenzamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-5-8-17(11-14)13-24-16(3)20(15(2)23-24)22-21(25)18-9-6-10-19(12-18)26-4/h5-12H,13H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWOAFKKNKECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC(=CC=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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